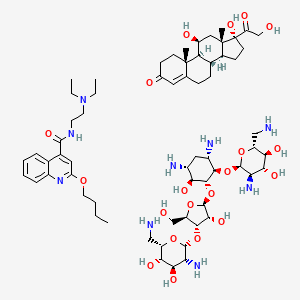

Proctosedyl

Description

Properties

CAS No. |

8058-05-7 |

|---|---|

Molecular Formula |

C64H105N9O20 |

Molecular Weight |

1320.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H46N6O13.C21H30O5.C20H29N3O2/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h5-23,30-36H,1-4,24-29H2;9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;14-,15-,16-,18+,19-,20-,21-;/m10./s1 |

InChI Key |

AZXZMCQMDWVCDF-SCEXVKQTSA-N |

SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Isomeric SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Synonyms |

Proctosedyl Proctosedyl ointment Proctosedyl suppository |

Origin of Product |

United States |

Foundational & Exploratory

Hydrocortisone's Anti-Inflammatory Mechanisms: A Technical Guide to Core Signaling Pathways

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the core signaling pathways modulated by hydrocortisone to exert its anti-inflammatory effects. Designed for researchers, scientists, and drug development professionals, this document details the genomic and non-genomic mechanisms of action, presents quantitative data from key studies, and offers detailed experimental protocols for further investigation.

Hydrocortisone, a synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune diseases. Its therapeutic efficacy stems from its ability to interact with intricate cellular signaling networks, leading to the repression of pro-inflammatory genes and the induction of anti-inflammatory mediators. This guide delves into the molecular intricacies of these processes to facilitate a deeper understanding and catalyze further research in the field.

Core Anti-Inflammatory Signaling Pathways

Hydrocortisone's anti-inflammatory effects are broadly categorized into two main mechanisms: genomic and non-genomic.

Genomic Mechanisms: Transcriptional Regulation

The genomic actions of hydrocortisone are mediated by the cytosolic glucocorticoid receptor (GR).[1][2][3] Upon binding to hydrocortisone, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[2][4] In the nucleus, the activated GR modulates gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][5] This interaction leads to the increased transcription of anti-inflammatory genes, such as annexin A1 (also known as lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[6] Annexin A1 is a potent inhibitor of phospholipase A2 (PLA2), an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7] MKP-1, in turn, dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key components of pro-inflammatory signaling cascades.[8][9]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA.[1][10] This is achieved through protein-protein interactions with pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][11] By tethering to these factors, the GR interferes with their ability to activate the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[1][10][11]

Non-Genomic Mechanisms: Rapid Signaling Events

Hydrocortisone can also exert rapid, non-genomic anti-inflammatory effects that are independent of gene transcription and protein synthesis.[3][12][13] These effects are often mediated through interactions with membrane-bound glucocorticoid receptors or by modulating the activity of intracellular signaling molecules.[3][13]

A key non-genomic action is the inhibition of cytosolic phospholipase A2 (cPLA2).[12] This inhibition reduces the release of arachidonic acid from membrane phospholipids, thereby curtailing the production of pro-inflammatory eicosanoids.[6][12]

Furthermore, hydrocortisone can rapidly suppress the activation of MAPK signaling pathways, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[14][15][16] These kinases play a pivotal role in the inflammatory response by activating transcription factors like AP-1 and regulating the expression of inflammatory mediators.[9]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of hydrocortisone have been quantified in numerous studies. The following tables summarize key findings on its impact on cytokine production and transcription factor activity.

Table 1: Effect of Hydrocortisone on Pro-Inflammatory Cytokine Levels

| Cytokine | Cell/System | Hydrocortisone Concentration/Dose | % Reduction (approx.) | Reference |

| IL-1β | Severe Sepsis Patients | 200 mg/day | >50% | [17][18] |

| IL-6 | Severe Sepsis Patients | 200 mg/day | >50% | [17][18] |

| TNF-α | Severe Sepsis Patients | 200 mg/day | ~40% | [17][18] |

| IL-8 | H/R Cardiomyocytes | 100 µM | >60% | [19] |

| IL-6 | COVID-19 ARDS Patients | Single administration | Significant decrease | [20] |

Table 2: Effect of Hydrocortisone on Transcription Factor Activity and Related Molecules

| Molecule | Cell/System | Hydrocortisone Dose | % Reduction (approx.) | Measurement Method | Reference |

| AP-1 Binding Activity | Human Mononuclear Cells | 100 mg IV | >50% at 1-8h | EMSA | [21] |

| Plasma MMP-2 | Human Plasma | 100 mg IV | ~40% at 1-8h | ELISA | [21] |

| Plasma MMP-9 | Human Plasma | 100 mg IV | ~30% at 1-2h | ELISA | [21] |

| NF-κB Activity | H/R Cardiomyocytes | 100 µM | Significant decrease | EMSA | [19] |

| Phospho-p38 MAPK | Co-cultured Pancreatic Cells | 10 nM | Significant inhibition | Immunocytochemistry | [14][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

Western Blot for NF-κB Signaling Proteins (IκBα and Phospho-IκBα)

This protocol is adapted from studies investigating the effect of hydrocortisone on the NF-κB pathway.[19][23]

1. Cell Culture and Treatment:

-

Culture cells (e.g., human mononuclear cells, H9c2 cardiomyocytes) to 70-80% confluency.

-

Treat cells with desired concentrations of hydrocortisone for specified time periods. Include vehicle-treated controls.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against IκBα and phospho-IκBα (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

6. Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding Activity

This protocol is based on the methodology used to assess the effect of hydrocortisone on AP-1 activity.[21][24]

1. Nuclear Extract Preparation:

-

Isolate mononuclear cells from blood samples or use cultured cells.

-

Prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction.

-

Determine protein concentration of the nuclear extracts.

2. Probe Labeling:

-

Synthesize and anneal double-stranded oligonucleotides containing the consensus AP-1 binding site (5'-CGCTTGATGACTCAGCCGGAA-3').

-

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe using a spin column.

3. Binding Reaction:

-

In a final volume of 20 µl, combine:

-

5-10 µg of nuclear extract

-

1 µg of poly(dI-dC) as a non-specific competitor

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

~20,000 cpm of ³²P-labeled AP-1 probe

-

-

Incubate at room temperature for 20-30 minutes.

-

For competition assays, add a 50-fold molar excess of unlabeled AP-1 oligonucleotide before adding the labeled probe.

4. Electrophoresis and Autoradiography:

-

Resolve the binding reactions on a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

Chromatin Immunoprecipitation (ChIP) Assay for GR Binding to GREs

This protocol provides a general workflow for assessing GR recruitment to GREs.[2][11][14][21][25]

1. Cross-linking and Chromatin Preparation:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin with an anti-GR antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific GRE-containing regions by quantitative PCR (qPCR) using primers flanking the putative GREs.

Reporter Gene Assay for GR Transactivation

This assay measures the ability of hydrocortisone to activate GR-mediated gene transcription.[1][3][4][10]

1. Cell Culture and Transfection:

-

Plate cells (e.g., A549, HEK293) in a 96-well plate.

-

Co-transfect the cells with:

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple GREs.

-

A plasmid expressing the human GR (if the cell line does not endogenously express sufficient levels).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

2. Compound Treatment:

-

After 24 hours, treat the cells with various concentrations of hydrocortisone or a vehicle control.

3. Luciferase Assay:

-

After 18-24 hours of treatment, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the hydrocortisone concentration to determine the EC50 value.

Conclusion

This technical guide has outlined the primary signaling pathways through which hydrocortisone exerts its anti-inflammatory effects. The intricate interplay between the genomic and non-genomic mechanisms underscores the complexity of glucocorticoid action. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field, aiming to foster a deeper understanding and drive the development of more targeted and effective anti-inflammatory therapies. Continued investigation into these pathways will be crucial for optimizing the therapeutic use of hydrocortisone and other glucocorticoids while minimizing their potential side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 8. LPLA2 Activity Assay - Echelon Biosciences [echelon-inc.com]

- 9. benchchem.com [benchchem.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. ulab360.com [ulab360.com]

- 14. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 15. ld.ru [ld.ru]

- 16. Frontiers | Rapid, Automated, and Specific Immunoassay to Directly Measure Matrix Metalloproteinase-9–Tissue Inhibitor of Metalloproteinase-1 Interactions in Human Plasma Using AlphaLISA Technology: A New Alternative to Classical ELISA [frontiersin.org]

- 17. Corticosteroids stimulate an increase in phospholipase A2 inhibitor in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Item - Western blot analysis of IκBα and NF-κB expression and activation in kidney. - Public Library of Science - Figshare [plos.figshare.com]

- 21. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

An In-depth Technical Guide to the Molecular Targets of Cinchocaine in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchocaine, also known as dibucaine, is a potent, long-acting amide local anesthetic. Its primary mechanism of action in neuronal cells is the blockade of voltage-gated sodium channels, which is fundamental to its ability to inhibit the initiation and propagation of action potentials, thereby producing local anesthesia.[1][2] Beyond this principal target, cinchocaine interacts with a range of other neuronal proteins, including ion channels, enzymes, and potentially G-protein coupled receptors. These off-target interactions may contribute to both its therapeutic efficacy and its toxicological profile. This technical guide provides a comprehensive overview of the known molecular targets of cinchocaine in neuronal cells, presenting available quantitative data, detailed experimental protocols for target investigation, and visual representations of relevant signaling pathways and workflows.

Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)

The principal molecular target of cinchocaine in neuronal cells is the voltage-gated sodium channel (VGSC).[1][2][3] These channels are essential for the rising phase of the action potential in most excitable cells. By binding to a site within the inner pore of the channel, cinchocaine stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for depolarization.[2][4] This state-dependent blockade is a hallmark of many local anesthetics, leading to a "use-dependent" or "phasic" block where the degree of inhibition is greater in rapidly firing neurons.[3]

While the qualitative mechanism of VGSC blockade by cinchocaine is well-established, specific quantitative data (IC50, K_d_, K_i_) for cinchocaine on different neuronal VGSC subtypes (e.g., Na_v_1.1, Na_v_1.2, Na_v_1.3, Na_v_1.6, Na_v_1.7, Na_v_1.8, Na_v_1.9) remains limited in the publicly available literature. For comparative purposes, the table below includes data for other local anesthetics on various VGSC subtypes.

Table 1: Comparative Inhibitory Potencies (IC50) of Local Anesthetics on Voltage-Gated Sodium Channel Subtypes

| Local Anesthetic | VGSC Subtype | IC50 (µM) | Cell Type/Preparation | Comments |

| Cinchocaine (Dibucaine) | Not specified | Data not available | - | - |

| Lidocaine | Na_v_1.7 | ~2 (high-affinity) | HEK293 cells | State-dependent inhibition |

| Bupivacaine | Endogenous Na+ channels | 178 ± 8 | ND7/23 neuroblastoma cells | Tonic block of resting channels |

Data for cinchocaine is currently unavailable in the reviewed literature. The provided data for other local anesthetics serves as a reference for typical potency ranges.

Signaling Pathway: Blockade of Neuronal Action Potential

The binding of cinchocaine to VGSCs directly interrupts the canonical signaling pathway of neuronal excitation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Topical Cinchocaine Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of topical cinchocaine application, intended for researchers, scientists, and professionals in drug development. The document synthesizes available data on its mechanism of action, efficacy, and safety profile, and includes detailed experimental protocols and visualizations to facilitate a deeper understanding of its core principles.

Core Pharmacodynamics of Cinchocaine

Cinchocaine, also known as dibucaine, is a potent, long-acting amide local anesthetic.[1] Its primary pharmacodynamic effect is the reversible blockade of nerve impulse transmission, resulting in localized anesthesia.[2]

Mechanism of Action

The principal mechanism of action for cinchocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2] By binding to a specific site within the intracellular portion of the sodium channel, cinchocaine stabilizes the channel in its inactive state. This action prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers.[2] The resulting inhibition of neuronal depolarization leads to a failure to transmit nociceptive signals, perceived by the patient as numbness and pain relief in the area of application.

dot

Figure 1. Signaling pathway of cinchocaine's local anesthetic action.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : When applied topically, cinchocaine is well absorbed through mucous membranes and abraded skin.[2] Its absorption through intact skin is poor.[2]

-

Distribution : Once absorbed systemically, the distribution of cinchocaine is not extensively documented in the context of topical application, as systemic effects are generally minimal with appropriate use.

-

Metabolism : Cinchocaine is an amide-type local anesthetic and is expected to be primarily metabolized by hepatic enzymes.[3]

-

Excretion : The metabolites of cinchocaine are presumed to be excreted by the kidneys.

Quantitative Data on Topical Cinchocaine

The following tables summarize the available quantitative data on the pharmacodynamics of topical cinchocaine.

| Parameter | Value | Reference(s) |

| Topical Formulation Concentration | 1% ointment | [2] |

| Onset of Action | Within 15 minutes | [2] |

| Duration of Action | 2-4 hours | [2] |

Table 1. Pharmacokinetic and Pharmacodynamic Parameters of Topical Cinchocaine.

A multi-center study involving 2,287 patients with hemorrhoidal pathologies investigated the efficacy of a combination product containing policresulene and cinchocaine. The study reported highly satisfactory results in 83.2% of patients according to investigators and 82.2% according to patients.[4] However, a prospective, double-blind, controlled study on postoperative pain after hemorrhoidectomy using a combination ointment of policresulene and cinchocaine did not show a significant reduction in pain compared to a placebo group.[5][6][7] The average pain intensity on a visual analogue scale (VAS) at various time points is presented in Table 2.

| Time Point | Policresulen + Cinchocaine Group (Mean VAS Score) | Placebo Group (Mean VAS Score) | Control Group (Mean VAS Score) |

| Immediate Postoperative | 4.93 | 3.93 | 3.41 |

| Hospital Discharge | 4.13 | 2.8 | 2.75 |

| Day 1 | 5.73 (overall analysis) | - | - |

| Day 2 | 5.77 (overall analysis) | - | - |

| Day 3 | 5.74 (overall analysis) | - | - |

| Day 7 | 5.65 (overall analysis) | - | - |

| Day 10 | 5.11 (overall analysis) | - | - |

| Day 15 | 2.75 (overall analysis) | - | - |

| First Bowel Movement | 7.70 (overall analysis) | - | - |

Table 2. Mean Visual Analogue Scale (VAS) Pain Scores Post-Hemorrhoidectomy.[7] (Note: The study did not find statistically significant differences between the groups at any time point).

Safety and Tolerability

Topical cinchocaine is generally well-tolerated, but adverse effects can occur.

| Adverse Effect | Incidence/Details | Reference(s) |

| Allergic Contact Dermatitis | Cinchocaine gave the most reactions (50.7%) in a patch test study of 2,736 patients tested with seven local anesthetics. | [8] |

| Local Irritation | Mild to moderate local discomfort, pruritus, burning, or irritation occurred in 10% of patients at the beginning of treatment in a large multi-center study. | [4] |

| Systemic Effects | Rare, but can occur with excessive use or application to large areas of broken skin. | [9] |

| Methemoglobinemia | A significant, though rare, potential adverse reaction. | [2] |

Table 3. Adverse Effects Associated with Topical Cinchocaine.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of topical cinchocaine's pharmacodynamics.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to quantify the rate and extent of cinchocaine permeation through a skin membrane.

dot

Figure 2. Experimental workflow for an in vitro skin permeation study.

Methodology:

-

Membrane Preparation: Excise full-thickness porcine ear skin. Remove subcutaneous fat and connective tissue. The skin can be used as full-thickness or separated into dermis and epidermis.[10]

-

Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.[11][12]

-

Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure it is degassed. Maintain the temperature at 32 ± 1°C to simulate skin surface temperature.[11]

-

Formulation Application: Apply a known quantity of the cinchocaine topical formulation to the surface of the skin in the donor compartment.[11]

-

Sampling: At predetermined time intervals, withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[13]

-

Analysis: Quantify the concentration of cinchocaine in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).[14][15]

-

Data Analysis: Calculate the cumulative amount of cinchocaine permeated per unit area over time and determine the steady-state flux.

Electrophysiological Assessment of Sodium Channel Blockade

This protocol outlines the use of the whole-cell patch-clamp technique to characterize the inhibitory effects of cinchocaine on voltage-gated sodium channels in isolated neurons or cultured cells expressing these channels.

Methodology:

-

Cell Preparation: Isolate and culture cells known to express voltage-gated sodium channels (e.g., dorsal root ganglion neurons or a suitable cell line).

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Use an appropriate intracellular solution in the patch pipette and an extracellular bath solution.

-

Hold the cell membrane at a hyperpolarized potential (e.g., -80 mV) to ensure the majority of sodium channels are in the resting state.

-

-

Voltage Protocol:

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the baseline sodium current in the absence of cinchocaine.

-

-

Cinchocaine Application: Perfuse the cell with a known concentration of cinchocaine in the extracellular solution.

-

Data Acquisition: Record the sodium currents in the presence of cinchocaine using the same voltage protocol.

-

Data Analysis:

-

Measure the peak sodium current amplitude before and after cinchocaine application to determine the degree of tonic block.

-

To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive decrease in current amplitude.

-

Construct concentration-response curves to determine the IC50 of cinchocaine for sodium channel inhibition.[16][17]

-

Conclusion

Topical cinchocaine is a potent local anesthetic with a well-defined mechanism of action involving the blockade of voltage-gated sodium channels. Its clinical utility is primarily in the management of localized pain and itching associated with anorectal disorders. While it demonstrates a rapid onset and moderate duration of action, the quantitative evidence for its efficacy in certain conditions, such as postoperative pain, is not consistently strong. The primary adverse effect of concern is allergic contact dermatitis. The detailed experimental protocols provided in this guide offer a framework for further research into the pharmacodynamics of topical cinchocaine and the development of optimized formulations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mims.com [mims.com]

- 3. Comparative Efficacy and Patient Preference of Topical Anaesthetics in Dermatological Laser Treatments and Skin Microneedling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Analytical review of multicenter studies with polycresulene for hemorrhoidal pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Postoperative topical analgesia of hemorrhoidectomy with policresulen and cinchocaine: a prospective and controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Adverse effects of topical anesthetics for dermatologic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alterlab.co.id [alterlab.co.id]

- 12. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journalajocs.com [journalajocs.com]

- 16. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrocortisone's Impact on Pro-Inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of hydrocortisone on the production of key pro-inflammatory cytokines. It is designed to be a comprehensive resource, detailing the molecular mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action: Suppression of Pro-Inflammatory Gene Expression

Hydrocortisone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects primarily by modulating the transcription of genes involved in the inflammatory response.[1][2] The cornerstone of this mechanism is the glucocorticoid receptor (GR), a cytosolic protein that, upon binding to hydrocortisone, translocates to the nucleus.[1][2] Once in the nucleus, the hydrocortisone-GR complex can influence gene expression in two main ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[1] Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators.[1]

-

Transrepression: The hydrocortisone-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This interference, or "tethering," does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5]

The inhibition of the NF-κB and AP-1 signaling pathways is a critical component of hydrocortisone's anti-inflammatory action.[6][7]

Quantitative Effects on Cytokine Production

Hydrocortisone has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro studies.

| Cytokine | Cell Type | Stimulant | Hydrocortisone Concentration | % Inhibition / Effect | Reference |

| TNF-α | Whole Blood | Pokeweed Mitogen (PWM) | Therapeutic Dose (in vivo) | Significant suppression (p < 0.001) | [6] |

| Human Fetal Intestinal Epithelial Cells (hFIECs) | TNF-α | Not specified | Inhibited IL-8 secretion (downstream) | [8] | |

| SARS-CoV-infected Caco-2 cells | SARS-CoV | ≥50 µg/ml | Inhibited up-regulation of CXCL8 and CXCL10 (downstream) | [9] | |

| IL-1β | Whole Blood | Lipopolysaccharide (LPS) | Therapeutic Dose (in vivo) | Significant suppression (p < 0.01) | [6] |

| LPS-stimulated ex vivo whole blood | LPS (ex vivo) | Low-dose infusion (in vivo) | Diminished production | [10] | |

| THP-1 macrophage-like cells | LPS + ATP | Chronic exposure (0.1, 0.2, 0.4 µg/ml) | Suppressed release | [11] | |

| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10⁻¹⁰ M to 10⁻³ M | Dose-dependent inhibition | [12] |

| Human Fetal Intestinal Epithelial Cells (hFIECs) | IL-1β or TNF-α | Not specified | Inhibitory effect | [8] | |

| LPS-stimulated ex vivo whole blood | LPS (ex vivo) | Low-dose infusion (in vivo) | Diminished production | [10] | |

| Patients with septic shock | Sepsis | Low-dose infusion | Lower plasma levels | [10] |

IC50 Values for IL-6 Inhibition by Hydrocortisone in LPS-Stimulated PBMCs [12]

| Subject Group | IC50 Concentration (M) |

| Steroid-Sensitive (3 of 10 subjects) | 10⁻⁶ |

| Intermediate (3 of 10 subjects) | 10⁻⁵ |

| Steroid-Resistant (4 of 10 subjects) | 10⁻⁴ |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by hydrocortisone.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cross-talk between glucocorticoid receptor and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-dose hydrocortisone reduces expression of the pro-inflammatory chemokines CXCL8 and CXCL10 in SARS coronavirus-infected intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low-dose hydrocortisone improves shock reversal and reduces cytokine levels in early hyperdynamic septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Sodium Channel Blockade by Cinchocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchocaine, also known as Dibucaine, is a potent and long-acting amide local anesthetic. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons. By inhibiting the influx of sodium ions, cinchocaine effectively dampens nerve impulse transmission, leading to a loss of sensation. This technical guide provides an in-depth examination of the sodium channel blocking activity of cinchocaine, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its investigation.

Mechanism of Action: State-Dependent Sodium Channel Blockade

The interaction of cinchocaine with voltage-gated sodium channels is not static; it is highly dependent on the conformational state of the channel. Sodium channels cycle through three primary states:

-

Resting (Closed) State: At the normal resting membrane potential, the channel is closed but is capable of opening in response to a depolarizing stimulus.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing for the influx of sodium ions.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state.

Cinchocaine exhibits a state-dependent binding mechanism, showing a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1] This preferential binding is a hallmark of many local anesthetics and contributes to the phenomenon of "use-dependent" or "phasic" block, where the blocking effect is more pronounced in nerves that are firing at a higher frequency.[2] The repeated depolarization leads to a greater proportion of channels being in the open and inactivated states, thus providing more high-affinity binding sites for the drug.

The less potent block observed when the channel is in the resting state is referred to as "tonic block".[2][3]

Signaling Pathway of Cinchocaine Action

The following diagram illustrates the state-dependent interaction of cinchocaine with a voltage-gated sodium channel.

Quantitative Data on Sodium Channel Blockade

However, to provide a framework for comparison, the following tables summarize the IC50 values for other well-characterized local anesthetics. It is important to note that IC50 values can vary depending on the experimental conditions, such as the holding potential and the pulsing frequency used in the electrophysiological recordings.

Table 1: Illustrative IC50 Values of Cinchocaine for Tonic and Phasic Block

| Block Type | Sodium Channel Subtype | IC50 (µM) | Notes |

| Tonic Block | Peripheral Nerve | ND | The IC50 for the structurally similar local anesthetic, tetracaine, has been reported as 0.7 µM for tonic block of Na+ channels in peripheral nerve fibers.[4] |

| Phasic Block | General | ND | Phasic block is frequency-dependent, and the IC50 is typically lower than for tonic block, indicating higher potency with increased neuronal firing.[2] |

ND: Not definitively documented in the reviewed literature.

Table 2: Comparative IC50 Values of Other Local Anesthetics on Sodium Channel Subtypes

| Local Anesthetic | Sodium Channel Subtype | IC50 (µM) - Tonic Block | IC50 (µM) - Phasic/Use-Dependent Block | Reference(s) |

| Lidocaine | TTX-sensitive (e.g., Nav1.7) | ~204[4] | ~42 (TTXs)[5] | [4][5] |

| Lidocaine | TTX-resistant (e.g., Nav1.8) | ~210[5] | ~60 (inactivated state)[5] | [5] |

| Bupivacaine | TTX-sensitive | ~27[4] | ~13 (TTXs)[5] | [4][5] |

| Bupivacaine | TTX-resistant | ~32[5] | ND | [5] |

| Tetracaine | Peripheral Nerve | 0.7[4] | ND | [4] |

ND: Not definitively documented in the reviewed literature.

Experimental Protocols

The gold-standard method for investigating the activity of sodium channel blockers like cinchocaine is the whole-cell patch-clamp electrophysiology technique. This method allows for the precise measurement of ionic currents across the cell membrane of a single cell.

General Protocol for Whole-Cell Patch-Clamp Recording of Sodium Currents

1. Cell Preparation:

-

A suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific human sodium channel subtype of interest is cultured on glass coverslips.

-

Prior to recording, the coverslip with adherent cells is transferred to a recording chamber on the stage of an inverted microscope.

2. Solutions and Reagents:

-

External (Bath) Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

-

Internal (Pipette) Solution (in mM):

-

140 CsF (or CsCl) to block potassium channels

-

10 NaCl

-

1 EGTA

-

10 HEPES

-

Adjust pH to 7.2 with CsOH.

-

-

Cinchocaine Stock Solution:

-

A high-concentration stock solution of cinchocaine is prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to the desired final concentrations in the external solution.

-

3. Electrophysiological Recording:

-

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a tip with a resistance of 2-5 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: The micropipette, filled with the internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (≥ 1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -100 mV to -120 mV) to ensure most sodium channels are in the resting state.

-

Elicitation of Sodium Currents: A series of depolarizing voltage steps are applied to elicit inward sodium currents. The specific voltage protocol can be designed to study the block of different channel states (resting, open, and inactivated).

-

Drug Application: Cinchocaine-containing external solution is applied to the cell via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: Sodium currents are recorded before and after the application of cinchocaine. The peak current amplitude at each concentration is measured and plotted against the drug concentration to generate a dose-response curve. The IC50 value is then determined by fitting the data with a suitable equation (e.g., the Hill equation).

Experimental Workflow Diagram

Conclusion

Cinchocaine is a highly potent local anesthetic that exerts its effects through the state-dependent blockade of voltage-gated sodium channels. Its preferential binding to the open and inactivated states of the channel underlies its use-dependent properties. While the general mechanism of action is well-understood, there is a notable lack of comprehensive, publicly available data on the specific IC50 values of cinchocaine for the various sodium channel subtypes. Further research using standardized electrophysiological protocols is necessary to fully characterize the subtype selectivity of cinchocaine, which could inform the development of more targeted and safer local anesthetics and other sodium channel-modulating therapeutics.

References

- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano-2',6'-xylide, a neutral lidocaine homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Glucocorticoid Receptor Binding Affinity of Hydrocortisone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of hydrocortisone's interaction with the glucocorticoid receptor (GR). It provides a comprehensive overview of its binding affinity, the intricate signaling pathways it triggers, and the detailed experimental methodologies used to quantify this critical interaction.

Quantitative Analysis of Hydrocortisone-GR Binding Affinity

The binding affinity of hydrocortisone to the glucocorticoid receptor is a crucial determinant of its potency and physiological effects. This interaction is quantified using several key parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The following table summarizes these quantitative values from published studies.

| Parameter | Value (nmol/L) | Cell/Tissue Type | Reference |

| Kd (Cortisol) | 17.5 ± 1.7 | Human Mononuclear Leukocytes | [1] |

| Kd (Cortisol) | 24.6 ± 2.4 | Human Mononuclear Leukocytes (Hypertensive Patients) | [1] |

| IC50 (Cortisol) | 9.5 ± 0.3 | Human Mononuclear Leukocytes | [1] |

| IC50 (Cortisol) | 12.2 ± 1.6 | Human Mononuclear Leukocytes (Hypertensive Patients) | [1] |

| Relative Binding Affinity | Reference Standard (100) | Cultured Human Keratinocytes | [2] |

Note: Cortisol is the endogenous form of hydrocortisone. The binding affinity can vary depending on the tissue and the physiological state.[1]

Glucocorticoid Receptor Signaling Pathway

Upon binding to its ligand, the glucocorticoid receptor initiates a cascade of molecular events that ultimately modulate gene expression. This signaling pathway is central to the physiological and pharmacological actions of glucocorticoids like hydrocortisone. The classical genomic signaling pathway involves the following key steps:

-

Ligand Binding: Hydrocortisone, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm. The GR, in its unbound state, is part of a multiprotein complex that includes heat shock proteins (HSPs) which keep it in an inactive conformation.[3][4]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone protein complex.[3][4]

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[3][4]

-

Dimerization: Inside the nucleus, the GR-ligand complexes typically form homodimers.[4]

-

DNA Binding and Gene Regulation: These dimers then bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[5][6] This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins or the suppression of pro-inflammatory mediators.[3][5]

Beyond this classical pathway, glucocorticoids can also exert rapid, non-genomic effects through interactions with other signaling molecules in the cytoplasm.[3]

Glucocorticoid Receptor Signaling Pathway

Key Experimental Protocols for Determining Binding Affinity

The quantification of glucocorticoid receptor binding affinity relies on a variety of robust and sensitive experimental techniques. Below are detailed methodologies for some of the most common assays.

Radioligand Binding Assay (Competitive)

This assay is considered a gold standard for measuring the affinity of a ligand for its receptor.[7] It determines the relative binding affinity of a test compound (e.g., hydrocortisone) by measuring its ability to compete with a radiolabeled ligand for binding to the GR.

Objective: To determine the IC50 and subsequently the Ki of hydrocortisone for the glucocorticoid receptor.

Materials:

-

Radioligand: Typically [³H]dexamethasone, a high-affinity GR agonist.[6]

-

Test Compound: Hydrocortisone.

-

Receptor Source: Cytosolic fraction from tissues expressing GR (e.g., rat liver) or cell lines overexpressing human GR.[6]

-

Assay Buffer: A buffer system designed to maintain receptor stability.

-

Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.[6][8]

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.[6]

-

Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and a fixed concentration of [³H]dexamethasone.

-

Competition: Add increasing concentrations of unlabeled hydrocortisone to the experimental tubes. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).[6]

-

Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[6]

-

Separation: Add dextran-coated charcoal to each tube to adsorb the free (unbound) radioligand. Immediately centrifuge the tubes to pellet the charcoal.[6]

-

Quantification: Transfer the supernatant, which contains the receptor-bound radioligand, to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate the specific binding at each concentration of hydrocortisone by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding of [³H]dexamethasone as a function of the logarithm of the hydrocortisone concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow

Fluorescence Polarization (FP) Assay

This is a high-throughput, homogeneous assay that measures the binding of a fluorescently labeled glucocorticoid to the GR.[9] The principle is based on the difference in the rotational speed of the small fluorescent ligand (which rotates rapidly, leading to low polarization) and the much larger GR-ligand complex (which rotates slowly, resulting in high polarization). A test compound that competes for binding will displace the fluorescent ligand, causing a decrease in fluorescence polarization.

Objective: To determine the IC50 of hydrocortisone for the GR in a high-throughput format.

Materials:

-

Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).[10]

-

Test Compound: Hydrocortisone.

-

Receptor Source: Purified GR or crude receptor extract.[9]

-

Assay Buffer.

-

Microplate Reader with FP capabilities.

Procedure:

-

Assay Setup: In a microplate, add the fluorescent ligand and the GR preparation.

-

Competition: Add serial dilutions of hydrocortisone to the wells. Include controls for no competitor (maximum polarization) and a saturating concentration of a known high-affinity ligand (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.[10]

-

Measurement: Measure the fluorescence polarization in each well using a microplate reader.

-

Data Analysis: Plot the change in polarization against the concentration of hydrocortisone to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11][12] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This technique can provide detailed kinetic information, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) of the hydrocortisone-GR interaction.

Materials:

-

SPR Instrument and Sensor Chip.

-

Ligand: Purified glucocorticoid receptor.

-

Analyte: Hydrocortisone.

-

Immobilization and Running Buffers.

Procedure:

-

Immobilization: The purified GR is immobilized on the surface of the sensor chip.

-

Binding: A solution containing hydrocortisone is flowed over the sensor surface, and the association is monitored in real-time as a change in the SPR signal.

-

Dissociation: The hydrocortisone solution is replaced with a running buffer, and the dissociation of the hydrocortisone from the GR is monitored.

-

Regeneration: The sensor surface is regenerated to remove any remaining bound hydrocortisone.

-

Data Analysis: The sensorgram (a plot of the SPR signal versus time) is fitted to a kinetic model to determine the association and dissociation rate constants. The Kd is then calculated as the ratio of kd/ka.

References

- 1. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Development of a radioreceptor assay to measure glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 12. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Potent Anesthetic: Early Research on Cinchocaine

A Technical Guide on the Preclinical and Initial Clinical Investigations of a Long-Acting Local Anesthetic

For researchers, scientists, and drug development professionals, understanding the historical context and foundational research of established anesthetic agents can provide valuable insights into the principles of anesthetic discovery and development. Cinchocaine, also known by the trade names Percaine and Nupercaine, emerged in the late 1920s as a powerful and long-acting local anesthetic, significantly more potent than its predecessors. This technical guide delves into the core of the early research that characterized the anesthetic properties of cinchocaine, presenting the key quantitative data, experimental protocols, and conceptual frameworks from its initial investigations.

Discovery and Initial Pharmacological Screening

Cinchocaine (2-butoxy-N-(2-diethylaminoethyl)quinoline-4-carboxamide) was first synthesized by the chemists Meischer and Uhlmann. The initial pharmacological investigations were conducted in the late 1920s, with early publications appearing around 1929 in German scientific journals. These pioneering studies sought to characterize its anesthetic potential and compare it with existing agents like cocaine and procaine.

Comparative Potency and Toxicity

Early research quickly established that cinchocaine possessed a remarkably high anesthetic potency, but this was accompanied by significant toxicity. The following table summarizes the comparative data from initial preclinical studies.

| Anesthetic Agent | Relative Potency (vs. Procaine) | Relative Toxicity (vs. Procaine) | Therapeutic Index (Potency/Toxicity) |

| Cinchocaine (Percaine) | ~20-40x | ~20x | ~1-2 |

| Cocaine | ~2-3x | ~4x | ~0.5-0.75 |

| Procaine | 1x | 1x | 1 |

Note: The values presented are approximate ranges derived from various early experimental models and are intended for comparative purposes.

Experimental Protocols for Determining Anesthetic Properties

The early researchers employed a variety of in vivo and in vitro models to quantify the anesthetic properties of cinchocaine. These methods, while rudimentary by modern standards, laid the groundwork for future local anesthetic assessment.

Experimental Protocol: Rabbit Corneal Anesthesia

-

Objective: To determine the onset and duration of topical anesthesia.

-

Model: Albino rabbits.

-

Procedure:

-

A solution of the local anesthetic (e.g., cinchocaine hydrochloride in varying concentrations) was instilled into the conjunctival sac of one eye. The contralateral eye served as a control.

-

At set intervals (e.g., every 2-5 minutes), the cornea was stimulated with a fine horsehair or a von Frey filament of a specific caliber.

-

The absence of a blink reflex was considered indicative of anesthesia.

-

The time to the first absence of the blink reflex was recorded as the onset of anesthesia .

-

The time from the onset of anesthesia until the return of the blink reflex was recorded as the duration of anesthesia .

-

-

Endpoint: Onset and duration of corneal anesthesia in minutes.

Experimental Protocol: Guinea Pig Intradermal Wheal

-

Objective: To assess the potency and duration of infiltration anesthesia.

-

Model: Guinea pigs.

-

Procedure:

-

The backs of the guinea pigs were shaved.

-

A small volume (e.g., 0.25 mL) of the local anesthetic solution was injected intracutaneously, raising a visible wheal.

-

At regular intervals, the center of the wheal was stimulated with a sharp needle prick.

-

The absence of a skin twitch (panniculus carnosus reflex) was indicative of successful anesthesia.

-

The minimal effective concentration required to produce anesthesia for a defined period (e.g., 15 minutes) was determined.

-

The duration of anesthesia was the time from injection until the return of the skin twitch reflex.

-

-

Endpoint: Minimal effective concentration and duration of anesthesia in minutes.

Experimental Protocol: Frog Sciatic Nerve Block

-

Objective: To evaluate the conduction-blocking properties of the anesthetic on a peripheral nerve.

-

Model: Frog sciatic nerve-gastrocnemius muscle preparation.

-

Procedure:

-

The sciatic nerve of a pithed frog was dissected and suspended on electrodes.

-

The nerve was stimulated electrically, and the resulting contraction of the gastrocnemius muscle was recorded on a kymograph.

-

A portion of the nerve was then immersed in a solution of the local anesthetic.

-

The time taken for the muscle contraction to cease upon nerve stimulation was recorded as the time to conduction block .

-

-

Endpoint: Time to complete nerve conduction block in minutes.

Mechanism of Action: Early Postulates

While the precise molecular mechanism of sodium channel blockade was not understood in the early 20th century, researchers postulated that local anesthetics like cinchocaine acted on the nerve membrane to prevent the propagation of the nerve impulse.

Early Conceptualization of Cinchocaine's Action on Nerve Impulse Conduction.

The prevailing theory was that these agents interfered with the physicochemical properties of the nerve membrane, thereby stabilizing it and preventing the ionic fluxes necessary for depolarization.

Early Clinical Applications and Observations

Following promising preclinical results, cinchocaine was introduced into clinical practice, primarily for spinal and topical anesthesia, around 1929-1931.

Spinal Anesthesia

Cinchocaine quickly gained favor for spinal anesthesia due to its prolonged duration of action, which was significantly longer than that of procaine. This allowed for more lengthy surgical procedures to be performed without the need for general anesthesia.

Table of Early Clinical Observations in Spinal Anesthesia

| Parameter | Cinchocaine (Percaine) | Procaine |

| Concentration Used | 1:1500 to 1:2000 | 5% to 10% |

| Typical Dosage | 10-20 mg | 100-200 mg |

| Onset of Anesthesia | 5-10 minutes | 2-5 minutes |

| Duration of Anesthesia | 2.5 - 4 hours | 45-90 minutes |

| Motor Blockade | Profound and prolonged | Less intense and shorter duration |

| Reported Side Effects | Post-anesthetic headache, nausea, potential for neurological complications | Nausea, vomiting, shorter-lived side effects |

Experimental Workflow for Clinical Evaluation of Spinal Anesthesia

The initial clinical studies were largely observational, focusing on the efficacy and safety of cinchocaine for various surgical procedures.

Workflow for Early Clinical Studies of Cinchocaine in Spinal Anesthesia.

Conclusion

The early research on cinchocaine marked a significant advancement in the field of local anesthesia. The systematic, albeit by modern standards simple, experimental protocols established its high potency and long duration of action, properties that distinguished it from its contemporaries. While its toxicity was a recognized concern, its effectiveness in providing prolonged surgical anesthesia, particularly in spinal applications, secured its place in the clinical armamentarium for several decades. This foundational work not only introduced a valuable therapeutic agent but also contributed to the evolving understanding of the principles of local anesthetic action and evaluation. The data and methodologies from this era serve as a testament to the ingenuity of early pharmacologists and clinicians in advancing patient care through the rigorous investigation of new chemical entities.

Foundational Studies on the Immunosuppressive Effects of Hydrocortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research elucidating the immunosuppressive effects of hydrocortisone. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of the core signaling pathways.

Introduction

Hydrocortisone, the synthetic form of the endogenous glucocorticoid cortisol, has been a cornerstone of anti-inflammatory and immunosuppressive therapy for decades.[1] Its profound effects on the immune system are multifaceted, impacting a wide array of immune cells and molecular signaling cascades.[2] Understanding the fundamental mechanisms of hydrocortisone's immunosuppressive actions is critical for its effective clinical use and for the development of novel immunomodulatory therapies with improved safety profiles. This guide delves into the core experimental findings and methodologies that have shaped our understanding of how hydrocortisone tempers the immune response.

Data Presentation: Quantitative Effects of Hydrocortisone on Immune Parameters

The following tables summarize key quantitative data from foundational studies on the in vitro and in vivo effects of hydrocortisone on various immune cell populations and functions.

Table 1: In Vitro Effects of Hydrocortisone on Lymphocyte Functions

| Parameter | Cell Type | Hydrocortisone Concentration | Effect | Reference |

| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10⁻⁶ M | Significant suppression of Concanavalin-A induced proliferation | [3] |

| IL-2 Production | Human PBMCs | 10⁻⁶ M | Significant suppression of mitogen-induced secretion | [4] |

| IL-4 Production | Human PBMCs | 10⁻⁶ M | Significant suppression of mitogen-induced secretion | [3] |

| IFN-γ Secretion | Human PBMCs | 10⁻⁶ M | Significant suppression of mitogen-induced secretion | |

| IL-10 Secretion | Human PBMCs | 10⁻⁶ M | Significant suppression of mitogen-induced secretion | |

| T-Cell Activation (CD25 Expression) | Human CD3+ Lymphocytes | 10⁻⁶ M | Significantly lower number of CD3+CD25+ cells |

Table 2: In Vivo Effects of Hydrocortisone on Circulating Immune Cell Populations in Humans

| Cell Population | Hydrocortisone Dose | Time Point | Effect | Reference |

| Total Lymphocytes | 100 mg or 400 mg (intravenous) | 4-6 hours post-injection | Profound decrease in absolute numbers | [5] |

| Monocytes | 100 mg or 400 mg (intravenous) | 4-6 hours post-injection | Profound decrease in absolute numbers | [5] |

| Thymus-derived (T) Lymphocytes | 100 mg or 400 mg (intravenous) | 4 hours post-injection | Maximal decrease in relative proportion | [5] |

Core Signaling Pathways Modulated by Hydrocortisone

Hydrocortisone exerts its immunosuppressive effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[6] Upon binding hydrocortisone, the GR translocates to the nucleus and modulates gene expression through several mechanisms, most notably by interfering with the pro-inflammatory transcription factors NF-κB and AP-1.[7]

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway involves the binding of hydrocortisone to the cytoplasmic GR, leading to its activation and translocation into the nucleus. Once in the nucleus, the GR homodimer can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to either activate or repress their transcription.[8]

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 3. Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmgrp.com [bmgrp.com]

- 5. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 7. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of High-Purity Cinchocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of high-purity cinchocaine hydrochloride, a potent and long-acting local anesthetic. The following sections detail the chemical synthesis pathway, purification protocols, and analytical methods for quality control, supported by quantitative data and experimental workflows.

Synthesis of Cinchocaine Hydrochloride

The synthesis of cinchocaine hydrochloride is a multi-step process that begins with the chlorination of 2-hydroxy-4-quinoline carboxylic acid, followed by amidation and subsequent conversion to the final hydrochloride salt.

Synthesis Pathway

The overall synthetic route can be visualized as a three-step process:

-

Chlorination: 2-hydroxy-4-quinoline carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce 2-chloro-4-quinolinecarbonyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with N,N-diethylethylenediamine to form the intermediate, 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.

-

Boc-Butoxy Group Substitution and Salt Formation: The intermediate undergoes a substitution reaction with n-butanol and a strong base like sodium n-butoxide to yield the cinchocaine free base. This is followed by treatment with hydrochloric acid to form the final product, cinchocaine hydrochloride.[1][2]

Caption: Synthesis pathway of cinchocaine hydrochloride.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide [1]

-

To a reaction vessel, add 2-hydroxy-4-quinoline carboxylic acid and toluene.

-

Slowly add thionyl chloride dropwise to the mixture.

-

Heat the reaction mixture and stir for a specified duration (e.g., 3 hours at 70°C).

-

After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the residue in fresh toluene and add N,N-diethylethylenediamine.

-

Heat the mixture and stir for 1-24 hours at a temperature ranging from 20-75°C.

-

After completion, cool the reaction mixture, and collect the solid product by filtration.

-

Wash the product with water and dry to obtain 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.

Step 2: Synthesis of Cinchocaine (Free Base) [1]

-

In a reaction flask, combine the 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide with n-butanol and n-butanol sodium.

-

Heat the mixture to reflux and stir for approximately 3 hours.

-

Cool the reaction to room temperature and add purified water.

-

Stir for 30 minutes, then allow the layers to separate.

-

Extract the aqueous layer with toluene.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Add toluene to the residue, heat to 60°C, stir, and then allow to cool for crystallization.

-

Collect the cinchocaine free base crystals by filtration.

Step 3: Formation of Cinchocaine Hydrochloride [1]

-

Dissolve the purified cinchocaine free base in ethanol.

-

Slowly add a solution of hydrochloric acid in ethanol dropwise while maintaining the temperature at 30°C.

-

Stir the mixture for 3 hours to allow for complete crystallization.

-

Filter the resulting solid and wash with cold ethanol.

-

Dry the product to obtain high-purity cinchocaine hydrochloride.

Summary of Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 2-hydroxy-4-quinoline carboxylic acid, Thionyl chloride, N,N-diethylethylenediamine | Toluene | 20-75 | 1-24 | ~85 | - |

| 2 | 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, n-butanol, n-butanol sodium | n-Butanol, Toluene | Reflux | 3 | ~65 | 99.7 |

| 3 | Cinchocaine free base, Hydrochloric acid | Ethanol | 30 | 3 | 87.1 | >99.5 |

Purification of Cinchocaine Hydrochloride

Achieving high purity is critical for pharmaceutical applications. A common method for purifying crude cinchocaine hydrochloride involves a multi-step process of salt formation and recrystallization.[3]

Purification Workflow

The purification strategy is designed to remove impurities by exploiting differences in solubility of various cinchocaine salts.

Caption: Purification workflow for high-purity cinchocaine HCl.

Experimental Protocol for Purification[3]

Step 1: Formation and Recrystallization of Cinchocaine Dihydrochloride

-

Dissolve the crude cinchocaine in acetone and cool the solution to 0-5°C.

-

Add hydrochloric acid dropwise while maintaining the temperature between 5-10°C to precipitate cinchocaine dihydrochloride.

-

Filter the crude dihydrochloride salt.

-

Recrystallize the cinchocaine dihydrochloride from ethanol.

Step 2: Conversion to Cinchocaine Oxalate

-

Dissolve the recrystallized cinchocaine dihydrochloride in toluene.

-

Add an aqueous solution of sodium hydroxide to liberate the free base.

-

Separate the organic layer, wash it, and dry it over anhydrous sodium sulfate.

-

Remove the solvent to obtain the cinchocaine free base as an oil.

-

Dissolve the oily base in ethanol.

-

Separately, dissolve oxalic acid dihydrate in ethanol.

-

Add the oxalic acid solution to the cinchocaine solution to precipitate cinchocaine oxalate.

-

Filter and recrystallize the cinchocaine oxalate from ethanol.

Step 3: Formation of High-Purity Cinchocaine Hydrochloride

-

Treat the purified cinchocaine oxalate with an alkali (e.g., sodium hydroxide) to regenerate the high-purity free base.

-

Dissolve the high-purity cinchocaine free base in acetone.

-

Add hydrochloric acid to precipitate the high-purity cinchocaine hydrochloride.

-

Filter, wash, and dry the final product.

Purification Parameters

| Step | Salt Formed | Key Reagents | Solvents | Key Process |

| 1 | Dihydrochloride | Hydrochloric Acid | Acetone, Ethanol | Precipitation & Recrystallization |

| 2 | Oxalate | Sodium Hydroxide, Oxalic Acid | Toluene, Ethanol | Free Base Liberation & Salt Formation |

| 3 | Hydrochloride | Sodium Hydroxide, Hydrochloric Acid | Acetone | Free Base Liberation & Final Salt Formation |

Purity Analysis and Characterization

The purity of the final cinchocaine hydrochloride product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

HPLC Method for Purity Assessment

A reversed-phase HPLC method can be employed for the quantitative determination of cinchocaine hydrochloride and the detection of any impurities.[4][5][6]

Table of HPLC Parameters:

| Parameter | Condition 1[4] | Condition 2[5][6] |

| Column | Waters Spherisorb® 5 µm ODS2 C18 | Luna C18 (250x4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile:Acetate Buffer (pH 6.5) (55:45, v/v) | Acetonitrile:Phosphate Buffer (pH 2.5) (50:50, v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm | UV at 250 nm |

| Temperature | Ambient | Room Temperature (~25°C) |

Purity Specifications

According to pharmacopeial standards, such as the United States Pharmacopeia (USP), stringent limits are placed on impurities. For instance, a single impurity should not exceed 0.5%, and the total impurities should not be more than 1.0%.[3] The methods described above have been shown to produce cinchocaine hydrochloride with a purity of over 99.5%, with individual impurities below 0.1%.[1]

References

- 1. CN107586277A - A kind of preparation method of cinchocaine hydrochloride - Google Patents [patents.google.com]

- 2. CN106496120B - A kind of preparation method of cinchocaine hydrochloride - Google Patents [patents.google.com]

- 3. CN102633718B - Preparation method of high-purity cinchocaine hydrochloride - Google Patents [patents.google.com]

- 4. Simultaneous Determination of Cinchocaine Hydrochloride and Betamethasone Valerate in Presence of Their Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalajocs.com [journalajocs.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Cinchocaine in Tissue Samples using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchocaine, a potent local anesthetic, is utilized in various pharmaceutical formulations. Accurate quantification of its concentration in tissue is crucial for pharmacokinetic studies, toxicological evaluations, and drug delivery research. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of cinchocaine in biological tissue samples. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Principle

This method involves the extraction of cinchocaine from homogenized tissue samples via protein precipitation. The resulting supernatant is then analyzed by reversed-phase HPLC using a C18 column.[1] Cinchocaine is separated from endogenous components and quantified using a UV detector.

Materials and Reagents

-

Cinchocaine hydrochloride (Reference Standard, >98% purity)

-

Internal Standard (IS), e.g., Lidocaine hydrochloride

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid (70%)

-

Sodium hydroxide

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade or deionized)

-

Tissue homogenizer

-

Centrifuge

-

Vortex mixer

-

HPLC vials

-

Syringe filters (0.45 µm)

Experimental Protocols

Standard and Sample Preparation

4.1.1. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of cinchocaine hydrochloride reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of lidocaine hydrochloride in methanol.

-

Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.

4.1.2. Tissue Sample Preparation

-